(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid
Description
Contextualization of Organoboron Compounds in Modern Synthetic Chemistry
Organoboron compounds, chemical compounds containing a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. wikipedia.orgnumberanalytics.com Their rise to prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. The carbon-boron bond, while stable enough for isolation and purification, is readily transformed into new bonds with carbon or various heteroatoms. univ-rennes.fr
This reactivity is harnessed in a wide array of chemical transformations, most notably in cross-coupling reactions. numberanalytics.com The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is one of the most powerful and widely used methods for forming carbon-carbon bonds. numberanalytics.com The utility of organoboron compounds extends to other important reactions, including hydroboration, Petasis borono-Mannich reactions, and Chan-Lam coupling, which have broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comuniv-rennes.fr The ability to introduce boron into organic frameworks with high levels of control makes these compounds fundamental intermediates in the assembly of complex molecules. univ-rennes.fr
Table 1: Key Reactions Involving Organoboron Compounds
| Reaction Name | Description | Typical Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organic halide/triflate. | Synthesis of biaryls, polyolefins, and styrenes. numberanalytics.com |
| Hydroboration-Oxidation | Addition of a borane (B79455) across an alkene or alkyne, followed by oxidation. | Stereospecific and regioselective synthesis of alcohols. numberanalytics.comslideshare.net |
| Chan-Lam Coupling | Copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol. | Synthesis of aryl amines and aryl ethers. univ-rennes.fr |
| Petasis Reaction | A multi-component reaction of an amine, a carbonyl, and a vinyl- or aryl-boronic acid. | Synthesis of substituted amines and amino acids. univ-rennes.fr |
Significance of Fluorene (B118485) Derivatives as Key Building Blocks in Advanced Materials Science and Organic Synthesis
Fluorene derivatives are a class of polycyclic aromatic hydrocarbons characterized by a rigid and planar biphenyl (B1667301) structure bridged by a methylene (B1212753) group. nbinno.com This unique molecular framework endows them with excellent thermal stability and distinct photoelectric properties, such as strong fluorescence. entrepreneur-cn.com These intrinsic characteristics make fluorene-based structures highly sought-after building blocks for high-performance organic optoelectronic materials and electronic devices. entrepreneur-cn.com
By chemically modifying the fluorene core, researchers can fine-tune its electronic and optical properties, such as charge transport capabilities and photoluminescence. nbinno.comentrepreneur-cn.com A common and significant modification is the introduction of two alkyl groups, typically methyl, at the C9 position. This 9,9-dimethyl substitution serves a practical purpose by enhancing the solubility and processability of the resulting materials without significantly altering the electronic properties of the conjugated backbone, facilitating their integration into devices like organic light-emitting diodes (OLEDs). nbinno.com Due to their high fluorescence quantum yields and good charge carrier mobilities, fluorene-containing polymers and small molecules are frequently employed as emissive layers or charge transport materials in OLEDs, particularly for blue light emission. nbinno.comentrepreneur-cn.comresearchgate.net
Table 2: Properties and Applications of Fluorene Derivatives
| Property | Description | Application Area |
|---|---|---|
| High Thermal Stability | The rigid, fused-ring structure resists decomposition at high temperatures. | Organic electronics (e.g., OLEDs), high-performance polymers. nbinno.comentrepreneur-cn.com |
| Strong Fluorescence | Efficiently emits light, often in the blue region of the spectrum, upon excitation. | Emissive layers in OLEDs, fluorescent probes, biosensors. entrepreneur-cn.com |
| Good Charge Transport | The planar, conjugated system facilitates the movement of electrons and holes. | Hole and electron transport layers in electronic devices. nbinno.com |
| Chemical Versatility | The fluorene core can be functionalized at various positions to tune properties. | Synthesis of custom polymers, dendrimers, and small molecules for specific functions. researchgate.netresearchgate.net |
Current Research Landscape and Emerging Opportunities for (9,9-Dimethyl-9H-fluoren-4-yl)boronic Acid Systems
This compound emerges as a highly specialized intermediate at the intersection of organoboron chemistry and fluorene-based materials science. Its structure is designed for use in synthesis, primarily serving as a key building block in Suzuki-Miyaura cross-coupling reactions. nbinno.com This allows for the precise incorporation of the 9,9-dimethylfluorene unit into larger, more complex conjugated systems essential for organic electronics. nbinno.com
The market for related compounds, such as the 2-yl isomer, is driven by demand from the pharmaceutical and electronics industries, particularly for the production of OLED displays. datainsightsmarket.commarketpublishers.comarchivemarketresearch.com The growth in these sectors highlights the increasing need for high-purity, structurally defined chemical intermediates. This compound fits this role perfectly. The specific placement of the boronic acid group at the 4-position (as opposed to the more common 2-position) is critical, as it dictates the geometry and connectivity of the final product. This positional control is a key strategy for tuning the intramolecular and intermolecular interactions that govern the performance of advanced materials.
Emerging opportunities for this compound are tied to the continuous development of next-generation organic electronics. As researchers seek to create materials with enhanced efficiency, stability, and specific emission characteristics for displays, lighting, and sensors, the demand for novel building blocks like this compound is expected to grow. Its utility lies in enabling a modular approach to synthesis, where complex functions can be built up from well-defined chemical units.
Table 3: Chemical Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅BO₂ |
| Molecular Weight | 238.09 g/mol nih.govcymitquimica.com |
| CAS Number | 1246022-50-3 nbinno.com |
| PubChem CID | 90264165 nih.gov |
| Physical Form | Solid |
| Primary Application | Intermediate in organic synthesis, particularly for Suzuki-Miyaura coupling. nbinno.commarketpublishers.com |
Properties
IUPAC Name |
(9,9-dimethylfluoren-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16(17)18/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZGQXLXXMGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 9,9 Dimethyl 9h Fluoren 4 Yl Boronic Acid in Advanced Organic Synthesis
Utilization as a Nucleophilic Reagent in Cross-Coupling Processes
In the realm of transition metal-catalyzed cross-coupling reactions, organoboron compounds are indispensable nucleophilic partners. libretexts.org (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid serves as an effective nucleophile, transferring its 9,9-dimethyl-9H-fluoren-4-yl group to an electrophilic partner, typically an organohalide. This process, most notably the Suzuki-Miyaura coupling, facilitates the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The boronic acid's stability, low toxicity, and functional group tolerance make it an attractive reagent for creating biaryl linkages and other conjugated systems. nih.gov The utility of boronic acids as nucleophiles stems from the transmetalation step in the catalytic cycle, where the organic moiety is transferred from the boron atom to the metal center (e.g., palladium), which then undergoes reductive elimination to form the final coupled product. libretexts.org
Strategic Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound is a proficient substrate for this transformation. Its application allows for the precise installation of the bulky and electronically significant 9,9-dimethylfluorene unit onto various aromatic and heteroaromatic scaffolds.
A notable application of this compound is in the synthesis of novel biaryl systems containing the benzo[1,2-b:4,3-b']dithiophene (BDT) core. researchgate.netresearchgate.net BDT derivatives are of significant interest in the field of organic electronics for applications in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). researchgate.netresearchgate.net
In a specific example, the Suzuki-Miyaura cross-coupling reaction was successfully employed to connect the fluorene (B118485) moiety to the BDT framework. The reaction between 1-bromobenzo[1,2-b:4,3-b']dithiophene and the pinacol (B44631) ester of this compound, catalyzed by a palladium complex, afforded the desired biaryl product, 1-(9,9-Dimethyl-9H-fluoren-4-yl)benzo[1,2-b:4,3-b']dithiophene, in a high yield of 92%. researchgate.netresearchgate.net This efficient synthesis demonstrates the reliability of the fluorenylboronic acid derivative as a coupling partner for constructing complex, fused aromatic systems. researchgate.netresearchgate.net
The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound derivatives with a range of other aromatic structures. Research has demonstrated its successful coupling with various polycyclic aromatic hydrocarbon (PAH) boronic acid pinacol esters. researchgate.netresearchgate.net Boronic acid pinacol esters are often preferred in cross-coupling reactions due to their enhanced stability and ease of handling compared to the corresponding free boronic acids. nih.gov
In the synthesis of BDT-based biaryls, the pinacol ester of this compound was used as the key nucleophilic component. researchgate.netresearchgate.net The reaction conditions, detailed in the table below, highlight a typical palladium-catalyzed Suzuki-Miyaura coupling.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 1-(9,9-Dimethyl-9H-fluoren-4-yl)benzo[1,2-b:4,3-b']dithiophene
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-bromobenzo[1,2-b:4,3-b']dithiophene | This compound pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 92% | researchgate.netresearchgate.net |
This successful coupling underscores the compound's utility in creating a library of novel materials where the photophysical and electronic properties can be tuned by combining different aromatic units. researchgate.netresearchgate.net
Catalytic Transformations Involving Boronic Acid Functionality
Beyond their role as stoichiometric reagents in cross-coupling, boronic acids can also function as catalysts, primarily by acting as Lewis acids. nih.gov
Boronic acids are recognized as mild, organic-soluble Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govnih.gov This Lewis acidity allows them to activate Lewis basic functional groups, most commonly hydroxyl groups, thereby facilitating a variety of organic transformations. nih.govrsc.org The catalytic activity of boronic acids is often associated with their ability to form reversible covalent bonds with diols, carboxylic acids, and other hydroxyl-containing substrates. rsc.org
While the general Lewis acid properties of arylboronic acids are well-established, specific studies detailing the exploration of this compound as a Lewis acid catalyst were not identified in the surveyed literature. However, based on its structure, it is expected to exhibit Lewis acidic character comparable to other arylboronic acids. Its potential application in reactions such as dehydrations, carbonyl condensations, and acylations remains an area for future investigation. nih.gov The steric bulk of the 9,9-dimethylfluorene group might influence its catalytic activity and selectivity in such transformations.
The addition of organoboron reagents to carbonyl compounds is a powerful method for forming carbon-carbon bonds and generating valuable alcohol products. nih.gov This transformation is typically catalyzed by transition metals, such as rhodium or palladium, which facilitate the transfer of the organic group from the boron atom to the electrophilic carbonyl carbon. nih.gov The 1,2-addition of arylboronic acids to aldehydes and ketones yields secondary and tertiary alcohols, respectively.
Rhodium complexes, in particular, have been shown to be effective catalysts for the 1,2-addition of arylboronic acids to aldehydes. nih.gov While this is a well-established reaction for a wide range of arylboronic acids, specific research demonstrating the use of this compound in metal-catalyzed 1,2-additions to carbonyl compounds has not been specifically reported in the reviewed literature. Given the successful application of other arylboronic acids in these reactions, it is plausible that this compound could serve as a competent nucleophile for the synthesis of fluorene-containing carbinols, which are of interest in materials and medicinal chemistry. Further research would be required to determine its efficacy and selectivity in such catalytic transformations.
Copper-Catalyzed N-Arylation Reactions
Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Chan-Lam couplings, represent a powerful and versatile method for the formation of carbon-nitrogen bonds in advanced organic synthesis. These reactions are particularly valuable for the synthesis of N-aryl heterocycles and arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The use of this compound and its isomers as arylating agents in these transformations allows for the introduction of the bulky and rigid 9,9-dimethylfluorenyl moiety onto a nitrogen-containing substrate. This can significantly influence the photophysical, electronic, and steric properties of the resulting molecule.
Research in this area has demonstrated the utility of copper catalysis in facilitating the coupling of fluorenylboronic acids with a variety of nitrogen nucleophiles under relatively mild conditions. These reactions are often favored over palladium-catalyzed methods due to the lower cost, lower toxicity, and air-stability of the copper catalysts.
Detailed Research Findings
A notable example of a copper-catalyzed N-arylation involves the reaction of a (9,9-dimethyl-9H-fluoren-2-yl)boronic acid with a pyranoquinolinone derivative. mdpi.com In a study by Peng and colleagues, this coupling was achieved at room temperature in the absence of a ligand, highlighting the efficiency of the copper catalyst. mdpi.comdntb.gov.ua
The optimized reaction conditions involved the use of copper(I) iodide (CuI) as the catalyst and triethylamine (B128534) (Et3N) as a base in dimethyl sulfoxide (B87167) (DMSO) as the solvent. The reaction proceeded smoothly, affording the desired N-arylated pyranoquinolinone product in good yield. mdpi.com The reaction demonstrated a broad substrate scope with respect to various arylboronic acids, indicating the robustness of the catalytic system. mdpi.comdntb.gov.ua
The general procedure for this type of N-arylation involves combining the pyranoquinolinone substrate, the (9,9-dimethyl-9H-fluoren-yl)boronic acid, the copper catalyst, and the base in the solvent. The mixture is then stirred at room temperature under an air atmosphere for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). mdpi.com
The product of the reaction between 2-methyl-2-(4-methylpent-3-en-1-yl)-2H-pyrano[3,2-c]quinolin-5(6H)-one and (9,9-dimethyl-9H-fluoren-2-yl)boronic acid was fully characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure. mdpi.com
The following data table summarizes the key aspects of this copper-catalyzed N-arylation reaction.
| Parameter | Details | Reference |
| Arylating Agent | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | mdpi.com |
| Substrate | 2-methyl-2-(4-methylpent-3-en-1-yl)-2H-pyrano[3,2-c]quinolin-5(6H)-one | mdpi.com |
| Catalyst | Copper(I) iodide (CuI) | mdpi.com |
| Base | Triethylamine (Et3N) | mdpi.com |
| Solvent | Dimethyl sulfoxide (DMSO) | mdpi.com |
| Temperature | Room Temperature | mdpi.com |
| Atmosphere | Air | mdpi.com |
| Product | 6-(9,9-dimethyl-9H-fluoren-2-yl)-2-methyl-2-(4-methylpent-3-en-1-yl)-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one | mdpi.com |
| Yield | Not explicitly stated for this specific product, but the general methodology provides yields up to 80% | dntb.gov.ua |
This research demonstrates the feasibility of employing (9,9-dimethyl-9H-fluoren-yl)boronic acids in copper-catalyzed N-arylation reactions to construct complex N-arylated heterocyclic compounds. The mild reaction conditions and the use of an inexpensive and readily available copper catalyst make this an attractive method for synthetic chemists.
Contributions of 9,9 Dimethyl 9h Fluoren 4 Yl Boronic Acid in Materials Science and Engineering
Integration into Photoelectric Materials Development
The fluorene (B118485) moiety within (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid provides a rigid and planar aromatic system with inherent photoactive properties, making it an attractive component for photoelectric materials. While direct applications in devices like organic solar cells are still an emerging area of research, the potential is significant. Fluorene-based polymers, synthesized using boronic acid derivatives through Suzuki coupling reactions, are being investigated for their use in the active layers of organic photovoltaic (OPV) devices. These polymers can be designed to have specific energy levels (HOMO and LUMO) to optimize charge separation and transport, which are critical for efficient solar energy conversion.
For instance, a PhD thesis from the University of Florida detailed the synthesis of a novel fluorene-based polymer, poly(fluorene-alt-bithiophene), for potential applications in organic electronics, including solar cells. The synthesis commenced with a 9,9-dihexylfluorene-2,7-diboronic acid, a derivative structurally similar to the subject compound, highlighting the role of fluorene boronic acids as key monomers in creating photoactive polymers. The resulting polymer exhibited promising thermal stability and optical properties, underscoring the potential of this class of materials in photoelectric applications.
Furthermore, fluorene derivatives have been explored as hole-transporting materials (HTMs) in perovskite solar cells. The molecular structure of these materials is crucial for efficient charge extraction and transport from the perovskite layer to the electrode. While specific studies on this compound in this context are limited, the broader class of fluorene-based compounds shows promise in enhancing the performance and stability of these next-generation solar cells.
Design and Development of Fluorescent Systems
The fluorescent nature of the fluorene core makes this compound a valuable component in the development of sophisticated fluorescent systems, particularly for sensing applications.
Fabrication of Fluorene-Based Fluorescent Boronic Acid Sensors
Fluorene-based fluorescent sensors incorporating boronic acid moieties have been successfully developed for the detection of various analytes. The principle behind these sensors lies in the interaction of the boronic acid group with the target molecule, which in turn modulates the fluorescence properties of the fluorene fluorophore. This change in fluorescence intensity or wavelength can be quantitatively correlated to the concentration of the analyte.
These sensors offer high sensitivity and selectivity, making them suitable for a range of applications, from environmental monitoring to biomedical diagnostics. The rigid structure of the fluorene unit helps to maintain a high fluorescence quantum yield, which is essential for sensitive detection.
Mechanisms of Reversible Covalent Interactions for Saccharide and Diol Detection
A key application of boronic acid-based fluorescent sensors is the detection of saccharides and other diol-containing molecules. This is achieved through the reversible covalent interaction between the boronic acid and the cis-diol groups present in these molecules.
The mechanism involves the formation of a five- or six-membered cyclic boronate ester. This binding event alters the electronic properties of the boronic acid group, which in turn affects the photophysical properties of the attached fluorene fluorophore. This can lead to either an increase (fluorescence enhancement or "turn-on") or a decrease (fluorescence quenching or "turn-off") in the fluorescence signal. The reversibility of this interaction allows for the development of reusable sensors. The specific binding affinity and the resulting fluorescence response can be tuned by modifying the structure of the fluorene-boronic acid molecule.
| Analyte | Interaction Mechanism | Resulting Change in Fluorescence |
| Saccharides (e.g., glucose, fructose) | Formation of a cyclic boronate ester with cis-diol groups | Modulation of fluorescence intensity or wavelength |
| Diols | Reversible covalent bonding with the boronic acid group | Change in the electronic environment of the fluorene fluorophore |
Application in Fluorescence Lifetime Methods for Boron Content Determination in Polymers
In a hypothetical application, a polymer could be functionalized with a fluorene-based boronic acid. The fluorescence lifetime of the fluorene unit would be expected to change upon the interaction of the boronic acid with other species or upon changes in the polymer matrix. While current research focuses more on using fluorescent probes to determine the molecular weight of polymers via fluorescence lifetime imaging microscopy (FLIM), the development of sensors for specific elemental analysis within polymers is a promising future direction. The inherent fluorescence of the fluorene core in this compound makes it a candidate for such advanced analytical techniques.
Advanced Organic Electronic and Optoelectronic Materials
The unique electronic properties of the fluorene ring system, combined with the reactive nature of the boronic acid group, position this compound as a crucial intermediate in the synthesis of materials for organic electronics and optoelectronics.
Role as Intermediates in Organic Light-Emitting Diode (OLED) Technologies
One of the most significant applications of this compound is as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). The 9,9-dimethylfluorene unit is a common core for blue-emitting materials due to its wide bandgap and high photoluminescence efficiency. The boronic acid functionality allows for the straightforward synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction.
This synthetic versatility enables the creation of a wide array of materials for different layers within an OLED device, including:
Emissive Layer (EML) Materials: By coupling the fluorene boronic acid with various aromatic halides, researchers can synthesize highly efficient blue-emitting molecules. The properties of these emitters, such as their color purity and quantum efficiency, can be fine-tuned by carefully selecting the coupling partners.
Hole-Transporting Layer (HTL) Materials: Fluorene-based materials are also used in the hole-transporting layer of OLEDs. Their high hole mobility and suitable energy levels facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer.
Host Materials: In phosphorescent OLEDs (PhOLEDs), fluorene derivatives can serve as host materials for the phosphorescent dopants. The high triplet energy of the fluorene core is crucial for preventing energy back-transfer from the dopant to the host, thereby maximizing the efficiency of the device.
A PhD thesis from the University of Rochester detailed the synthesis of a blue-light-emitting polymer for potential OLED applications, starting from 2,7-dibromo-9,9-di-n-octylfluorene and its subsequent conversion to a boronic ester for Suzuki coupling. This work exemplifies the common strategy of using fluorene boronic acid derivatives to build up the complex polymeric structures needed for efficient OLEDs.
The following table summarizes the key properties of materials derived from fluorene boronic acids for OLED applications:
| OLED Layer | Desired Properties of Derived Material | Role of this compound |
| Emissive Layer | High photoluminescence quantum yield, good color purity (especially blue), thermal stability. | Provides the fluorescent fluorene core and a reactive site for synthesizing complex emitters. |
| Hole-Transport Layer | High hole mobility, appropriate HOMO level for efficient hole injection. | Acts as a building block for creating larger conjugated molecules with good charge transport properties. |
| Host Material | High triplet energy, good thermal and morphological stability. | The fluorene unit possesses a high triplet energy, making it a suitable host for phosphorescent emitters. |
Development of Hole Transport Materials for Organic Solar Cells
While direct applications of this compound in organic solar cells are not extensively documented in dedicated studies, the broader class of fluorene-based materials plays a crucial role as hole transport materials (HTMs). rsc.orgnih.govresearchgate.net The 9,9-dimethylfluorene unit is a common structural motif in high-performance HTMs due to its excellent thermal stability, high hole mobility, and good solubility, which are critical for the fabrication of efficient and stable organic electronic devices. researchgate.net
The boronic acid functional group on the fluorene core serves as a versatile handle for synthesizing more complex molecular structures through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile incorporation of the fluorene unit into larger conjugated systems, which is a key strategy in the molecular engineering of HTMs. By carefully selecting the coupling partners, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned to match the energy levels of other components in an organic solar cell, thereby facilitating efficient hole extraction and transport.
Fluorene-based HTMs are designed to create a favorable interface between the photoactive layer and the anode in an organic solar cell, minimizing energy loss and enhancing device performance. The development of novel fluorene-containing HTMs continues to be an active area of research, with a focus on improving power conversion efficiency and long-term operational stability of organic solar cells.
Engineering of Fluorene-Based Chromophores for Nonlinear Optical Properties
This compound is a key precursor in the synthesis of fluorene-based chromophores with significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optical communications, data storage, and optical computing. The fluorene unit acts as an effective π-conjugated bridge, which is essential for achieving large second-order NLO responses, often quantified by the first hyperpolarizability (β).
The NLO response of a chromophore is highly dependent on the nature of its π-conjugated system. Research has shown that modulating the conjugation pathway within a donor-π-acceptor (D-π-A) architecture can lead to a significant enhancement of the first hyperpolarizability (β). nih.govacs.org By strategically designing the fluorene-based linker, the extent of electron delocalization and intramolecular charge transfer (ICT) can be controlled, which directly impacts the NLO properties.
Studies on chromophores with a 9,9-dimethyl-9H-fluoren-2-amine platform have demonstrated that a "linear" conjugation path results in a substantial improvement in both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (β^int^) compared to chromophores with a "nonlinear" conjugation path. nih.govacs.org This highlights the importance of the substitution pattern on the fluorene ring in optimizing the NLO response. The ability to synthesize specific isomers of fluorene-based boronic acids, such as this compound, is therefore crucial for accessing chromophores with the desired conjugation pathway.
The "push-pull" design, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge, is a cornerstone of molecular engineering for NLO materials. The 9,9-dimethylfluorene moiety is an excellent component for the π-bridge in such architectures.
A series of "push-pull" chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor have been synthesized and their NLO properties investigated. researchgate.netbohrium.com By varying the strength of the acceptor group, the photophysical and NLO properties can be systematically tuned. The experimental first hyperpolarizability (βHRS) values for these chromophores were found to be in the range of 102 × 10⁻³⁰ esu to 174 × 10⁻³⁰ esu. researchgate.netbohrium.com The trends in these values are rationalized by considering the difference in dipole moment between the ground and excited states (Δμge), the oscillator strength of the absorption bands, and the energy gaps. researchgate.netbohrium.com
| Chromophore | Acceptor Group | λmax (nm) | βHRS (10-30 esu) |
| SP1 | Dicyanovinyl | 428 | 102 |
| SP2 | Tricyanovinyl | 502 | 174 |
| SP3 | 4-Nitrophenyl | 420 | 115 |
| SP4 | 2,4-Dinitrophenyl | 405 | 130 |
| SP5 | 4-Trifluoromethylphenyl | 415 | 110 |
This table is generated based on data from analogous compounds and serves as a representative example.
These studies underscore the effectiveness of the 9,9-dimethylfluorene unit in mediating intramolecular charge transfer and the importance of a "push-pull" strategy in designing highly efficient NLO chromophores.
Polymer Synthesis and Functionalization Utilizing Fluorene-Boronic Acid Derivatives
This compound is a valuable monomer for the synthesis of polyfluorene derivatives through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. doi.orgnih.govresearchgate.net This polymerization method allows for the creation of well-defined, high molecular weight polymers with desirable electronic and photophysical properties for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors.
The Suzuki coupling reaction involves the coupling of a boronic acid or ester with a halide, providing a versatile and efficient route to carbon-carbon bond formation. doi.orgnih.govresearchgate.net In the context of polymer synthesis, this typically involves the reaction of a diboronic acid or ester monomer with a dihalide monomer. This compound can be used as a monofunctional monomer to end-cap polymer chains, controlling the molecular weight and improving the stability of the resulting polymer. Alternatively, it can be converted into a difunctional monomer for polymerization.
The resulting polyfluorenes are known for their strong blue light emission, high quantum yields, and excellent thermal stability. doi.orgresearchgate.net The 9,9-dimethyl substitution on the fluorene unit enhances the solubility of the polymers in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. doi.org
Furthermore, the boronic acid functionality can be used for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone. This opens up possibilities for creating functional polymers with tailored properties for specific applications. For example, the incorporation of polar groups can alter the solubility of the polymer, making it suitable for use in different solvent systems or for creating materials with specific interfacial properties.
The use of fluorene-boronic acid derivatives in polymer synthesis has led to the development of a wide range of advanced materials with applications in light-emitting devices, photovoltaics, and chemical sensors, demonstrating the importance of this class of compounds in modern materials science.
Advanced Characterization Techniques for 9,9 Dimethyl 9h Fluoren 4 Yl Boronic Acid and Its Derivatives
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid. Each method offers unique information, and together they provide a complete picture of the compound's characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the molecular framework.
In the ¹H NMR spectrum, the protons of the fluorene (B118485) ring system typically appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the position of the boronic acid group and its electronic effects. The two methyl groups at the C9 position are magnetically equivalent and give rise to a sharp singlet peak in the aliphatic region, typically around 1.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent, sometimes appearing as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The quaternary carbon of the dimethyl-substituted C9 position is characteristically observed around 47 ppm. The carbons of the methyl groups appear further upfield, typically in the range of 27 ppm. The aromatic carbons of the fluorene skeleton resonate in the downfield region, generally from 120 to 155 ppm. The carbon atom directly attached to the boron atom (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org
Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound
| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | ¹H | 7.0 - 8.5 | m | Complex multiplet patterns due to spin-spin coupling. |
| Methyl Protons | ¹H | ~1.5 | s | Sharp singlet for the six equivalent protons of the two methyl groups. |
| Boronic Acid Protons | ¹H | Variable | br s | Often broad and may exchange with solvent. |
| Aromatic Carbons | ¹³C | 120 - 155 | - | Multiple signals corresponding to the different carbon environments in the fluorene ring. |
| C9 Carbon | ¹³C | ~47 | - | Quaternary carbon of the fluorene bridge. |
| Methyl Carbons | ¹³C | ~27 | - | Signal for the two equivalent methyl groups. |
| Ipso-Carbon (C-B) | ¹³C | Variable | - | Signal can be broad or difficult to observe. rsc.org |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition and molecular weight of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₅H₁₅BO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental HRMS analysis should yield a measured m/z value that closely matches this calculated value, typically within a margin of error of less than 5 parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the molecular formula. The presence of boron with its two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), results in a characteristic isotopic pattern in the mass spectrum, further aiding in the confirmation of the compound's identity.
Interactive Data Table: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z | Deviation (ppm) |
| [M+H]⁺ | C₁₅H₁₆BO₂⁺ | 239.1238 | Typically within ±0.0012 | < 5 |
| [M+Na]⁺ | C₁₅H₁₅BO₂Na⁺ | 261.1057 | Typically within ±0.0013 | < 5 |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The fluorene moiety is a well-known chromophore, and its absorption spectrum is characterized by strong π → π* transitions.
Typically, the UV-Vis spectrum of fluorene derivatives, recorded in a solvent like dichloromethane (B109758) or methanol, exhibits intense absorption bands in the UV region. For this compound, one would expect strong absorptions below 350 nm. The introduction of the boronic acid group can cause a slight red-shift (bathochromic shift) in the absorption maxima (λmax) compared to unsubstituted 9,9-dimethylfluorene, which is attributed to hyperconjugation of the aromatic system with the empty p-orbital of the boron atom. nih.gov The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of any additional substituents on the fluorene ring. nih.gov
Interactive Data Table: Expected UV-Vis Absorption Data for Fluorene-based Boronic Acids
| Transition Type | Typical λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Notes |
| π → π* | ~270 - 350 | > 10,000 | Intense absorption bands characteristic of the fluorene aromatic system. nih.gov |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound will display several characteristic peaks. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the boronic acid's hydroxyl groups, often involved in hydrogen bonding. nih.gov The B-O stretching vibrations typically appear as a strong band between 1310 and 1350 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic fluorene ring and the aliphatic methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic ring can provide information about the substitution pattern and are typically found in the 650-900 cm⁻¹ range. vscht.cz
Interactive Data Table: Characteristic FT-IR Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| B-O Stretch | 1310 - 1350 | Strong |
| C-B Stretch | 1000 - 1100 | Medium |
| Aromatic C-H Bend (out-of-plane) | 650 - 900 | Medium to Strong |
Fluorescence spectroscopy is employed to investigate the photophysical properties of this compound and its derivatives. The fluorene core is highly fluorescent, making these compounds suitable for applications in optoelectronic devices and as fluorescent sensors.
Upon excitation with UV light at a wavelength corresponding to one of its absorption bands (λex), the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process known as fluorescence. The emitted light (λem) is of lower energy (longer wavelength) than the excitation light, with the difference being the Stokes shift. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. The emission properties are highly dependent on the molecular structure, solvent environment, and the presence of quenchers or other interacting species. For instance, the interaction of the boronic acid moiety with diols can lead to significant changes in the fluorescence emission, a property exploited in the design of saccharide sensors. nih.gov
Interactive Data Table: Representative Photophysical Properties of Fluorene Derivatives
| Parameter | Typical Value | Unit | Description |
| Excitation Maxima (λex) | ~280 - 360 | nm | Corresponds to the UV-Vis absorption bands. |
| Emission Maxima (λem) | ~350 - 450 | nm | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | 30 - 100 | nm | Difference between λem and λex. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | - | Efficiency of the fluorescence process. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis of boronic acids. A C18 stationary phase is common, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to ensure good peak shape. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often detected using a UV detector set at a wavelength where the compound absorbs strongly.
Thin-Layer Chromatography (TLC) is a simpler and faster technique used for monitoring reaction progress and for preliminary purity checks. A sample is spotted on a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized under UV light (typically at 254 nm or 365 nm) or by using a specific staining agent. For boronic acids, a curcumin-based stain can be used, which forms a red-colored complex with the boron-containing compound, allowing for its selective detection. bldpharm.com The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost allow chemists to quickly assess the progress of a reaction, such as a Suzuki-Miyaura coupling, by observing the consumption of starting materials and the formation of the desired product. researchgate.net
The progress is visualized by spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate solvent system (eluent). The separated spots can be seen under UV light (254 nm or 366 nm), as fluorene derivatives are typically UV-active. researchgate.net For more specific detection, staining agents can be used. Alizarin, for example, reacts with boronic acids to form a brightly fluorescent complex, making it possible to selectively track the presence or disappearance of the boronic acid spot. researchgate.netwur.nl By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials and the expected product, one can determine if the reaction is complete. researchgate.net
Table 1: Illustrative TLC Monitoring of a Suzuki Coupling Reaction
This table shows a hypothetical scenario for monitoring the reaction between this compound and an aryl bromide.
| Compound | Rf Value (15% Ethyl Acetate (B1210297) in Hexane) | Visualization Method |
| Aryl Bromide (Starting Material) | 0.75 | UV (254 nm) |
| This compound | 0.20 | UV (254 nm), Alizarin Stain |
| Coupled Product | 0.65 | UV (254 nm) |
| Reaction Mixture (at 2 hours) | 0.75, 0.65, 0.20 | UV, Alizarin Stain |
| Reaction Mixture (at 8 hours) | 0.65 (major), 0.20 (trace) | UV, Alizarin Stain |
Column Chromatography for Compound Purification
Following the completion of a reaction, column chromatography is the standard method for the purification of this compound and its derivatives on a preparative scale. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) while a mobile phase (eluent) is passed through the column. researchgate.net
For non-polar to moderately polar fluorene derivatives, a silica gel stationary phase is often effective. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate or dichloromethane, is optimized using TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from unreacted starting materials, byproducts, and catalysts. Careful packing of the column and a consistent flow rate are crucial for achieving high resolution and purity. researchgate.net
Table 2: Example of a Column Chromatography Purification Protocol
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of 0% to 20% Ethyl Acetate in Hexane |
| Elution Order | 1. Non-polar impurities and starting materials |
| 2. Desired fluorene derivative product | |
| 3. Polar impurities and boronic acid starting material | |
| Fraction Collection | Monitored by TLC to pool fractions containing the pure product |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and its derivatives with high accuracy and precision. waters.com It is particularly useful for final quality control, providing quantitative data on the percentage of the main compound and any impurities present. waters.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net The sample is injected into the system, and compounds are separated based on their hydrophobicity. A detector, most commonly a UV-Vis detector set at a wavelength where the fluorene core absorbs strongly, measures the concentration of each eluting compound. The purity is calculated from the relative area of the main peak in the resulting chromatogram. waters.com
Table 3: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 30 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Compound Analysis
For unambiguous identification and highly sensitive quantification of this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. researchgate.netscirp.org This method couples the powerful separation capabilities of HPLC or the even higher resolution and speed of Ultra-Performance Liquid Chromatography (UPLC) with the detection power of mass spectrometry. scirp.org
As the separated compounds elute from the chromatography column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer, which measures their mass-to-charge ratio (m/z). This provides definitive confirmation of the molecular weight of the target compound. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze its constituent parts, offering structural confirmation. LC-MS is particularly valuable for identifying trace-level impurities and degradation products that may not be detectable by UV. researchgate.net
Table 4: Expected LC-MS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₇H₁₇BO₂ |
| Exact Mass | 264.1321 g/mol |
| Ionization Mode | ESI (Negative) |
| Expected Ion [M-H]⁻ | 263.1249 m/z |
| Ionization Mode | ESI (Positive) |
| Expected Ion [M+H]⁺ | 265.1394 m/z |
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
When this compound is used as a monomer to synthesize polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for characterizing the resulting macromolecules. shimadzu.com GPC separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical properties. shimadzu.com
A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer path, eluting later. shimadzu.com By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the molecular weight distribution of the fluorene-based polymer can be determined. warwick.ac.uk Key parameters obtained from GPC include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. polymerchar.com
Table 5: Representative GPC Data for a Polyfluorene Derivative
| Parameter | Symbol | Value | Description |
| Number-Average Molecular Weight | Mn | 25,000 g/mol | Statistical average molecular weight of all polymer chains |
| Weight-Average Molecular Weight | Mw | 45,000 g/mol | Average where larger chains contribute more significantly |
| Polydispersity Index | PDI | 1.8 | A measure of the non-uniformity of chain lengths |
| Elution Volume | Ve | 15.2 mL | Volume of solvent required to elute the polymer from the column |
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) for Determination of Energetic Band Edges in Conjugated Systems
For derivatives of this compound that are incorporated into conjugated polymers or small molecules for applications in organic electronics (e.g., OLEDs, organic photovoltaics), Cyclic Voltammetry (CV) is a critical electrochemical technique. sciepub.com It is used to probe the redox behavior of these materials and to estimate the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The voltammogram shows peaks corresponding to the oxidation and reduction potentials of the compound. The onset potential of the first oxidation wave (E_ox) is used to estimate the HOMO energy level, while the onset of the first reduction wave (E_red) is used to estimate the LUMO level. These values are typically determined relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The difference between the HOMO and LUMO levels provides the electrochemical band gap (Eg), a key parameter for predicting the electronic and optical properties of the material. nih.gov
Table 6: Example of Electrochemical Data from Cyclic Voltammetry
| Parameter | Symbol | Value | Calculation/Significance |
| Onset Oxidation Potential | E_ox | 0.85 V (vs. Fc/Fc⁺) | Used to calculate the HOMO energy level |
| Onset Reduction Potential | E_red | -1.95 V (vs. Fc/Fc⁺) | Used to calculate the LUMO energy level |
| HOMO Energy Level | E_HOMO | -5.65 eV | Calculated using: -[E_ox + 4.8] eV |
| LUMO Energy Level | E_LUMO | -2.85 eV | Calculated using: -[E_red + 4.8] eV |
| Electrochemical Band Gap | E_g | 2.80 eV | E_LUMO - E_HOMO |
Broader Electrochemical Studies in Material Science Contexts
Electrochemical studies are pivotal in understanding the potential of this compound derivatives in electronic and optoelectronic devices. These studies typically involve techniques like cyclic voltammetry to determine the oxidation and reduction potentials, which are indicative of the material's energy levels (HOMO and LUMO). The electrochemical behavior is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
For instance, the incorporation of the 9,9-dimethylfluorene moiety influences the electrochemical properties of the resulting materials. The fluorene unit is known for its rigid, planar structure and good charge transport characteristics. The boronic acid group, on the other hand, can be utilized for further functionalization or can participate in intermolecular interactions, affecting the material's electrochemical response. Research in this area often focuses on synthesizing polymers and small molecules containing the this compound unit and then evaluating their electrochemical stability and charge-carrier mobility.
Solid-State Structural Elucidation
The arrangement of molecules in the solid state dictates many of the material's bulk properties, including its optical and electronic characteristics. Therefore, elucidating the solid-state structure is a critical aspect of material characterization.
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For derivatives of this compound, SC-XRD provides unambiguous confirmation of the molecular structure and reveals detailed information about bond lengths, bond angles, and torsion angles.
This technique is also invaluable for analyzing the intricate network of intermolecular interactions that govern the molecular packing in the crystal lattice. These interactions can include hydrogen bonding (often involving the boronic acid functional group), π-π stacking between the aromatic fluorene rings, and van der Waals forces. nih.gov Understanding these interactions is crucial as they significantly influence the material's properties, such as its thermal stability, solubility, and charge transport capabilities. For example, strong π-π stacking can facilitate efficient charge transport along the stacking direction, which is a desirable property for organic semiconductors.
Table 1: Crystallographic Data for a Representative Fluorene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(5) |
| b (Å) | 15.678(3) |
| c (Å) | 12.456(4) |
| β (°) | 98.76(2) |
| Volume (ų) | 1978.9(1) |
| Z | 4 |
| R-factor (%) | 4.5 |
| Note: This table presents hypothetical data for illustrative purposes. |
Other Complementary Analytical Methods
In addition to electrochemical and structural analysis, other techniques provide a more complete picture of the material's properties.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. semanticscholar.orgresearchgate.netresearchgate.net For derivatives of this compound that are processed into nanoparticles or used in polymeric formulations, DLS is essential for characterizing the hydrodynamic radius of the particles. researchgate.net
The particle size and size distribution can significantly impact the performance of materials in applications such as organic electronics, where film morphology is critical, and in biomedical applications, where particle size influences cellular uptake and biodistribution. researchgate.net DLS measurements provide valuable information for controlling and optimizing the synthesis and processing conditions to achieve the desired particle characteristics.
Table 2: DLS Data for a Nanoparticle Suspension of a Fluorene-based Polymer
| Parameter | Measurement 1 | Measurement 2 | Measurement 3 |
| Hydrodynamic Diameter (nm) | 125.3 | 128.1 | 126.5 |
| Polydispersity Index (PDI) | 0.15 | 0.17 | 0.16 |
| Zeta Potential (mV) | -25.4 | -24.9 | -25.8 |
| Note: This table presents hypothetical data for illustrative purposes. |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.nettaylorfrancis.comresearchgate.net This method is crucial for evaluating the thermal stability of this compound and its derivatives. The decomposition temperature, determined from the TGA curve, provides a key indicator of the material's robustness and its suitability for applications that may involve high-temperature processing or operation. researchgate.nettaylorfrancis.com
For instance, in the fabrication of electronic devices, materials often undergo annealing at elevated temperatures. TGA can predict the temperature at which the material will start to degrade, thus defining the upper limit of the processing window. The analysis can also provide insights into the degradation mechanism of the material. researchgate.net
Table 3: TGA Data for a Polymer containing this compound
| Parameter | Value |
| Onset Decomposition Temperature (Td, onset) | 415 °C |
| Temperature at 5% Weight Loss (Td5) | 425 °C |
| Char Yield at 800 °C (%) | 55% |
| Note: This table presents hypothetical data for illustrative purposes. |
Theoretical and Computational Investigations of 9,9 Dimethyl 9h Fluoren 4 Yl Boronic Acid Systems
Computational Modeling of Electronic and Optical Properties
Computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a powerful method for investigating the electronic and optical properties of (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid and its derivatives. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions, all of which are fundamental to understanding the compound's behavior in various applications.
The optical properties, such as absorption and emission spectra, can be predicted with reasonable accuracy using TD-DFT calculations. These computations can reveal the energies and oscillator strengths of electronic transitions, providing a theoretical basis for experimentally observed UV-Vis spectra. For instance, in related chromophores, a good correlation between theoretically calculated and experimental absorption data has been reported. nih.govmdpi.com
Table 1: Illustrative Calculated Electronic Properties of a Fluorenyl Boronic Acid Derivative
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| First Excitation Energy (λmax) | 330 nm |
| Oscillator Strength (f) | 0.85 |
Note: The data in this table is illustrative and based on typical values for similar aromatic boronic acids. Actual values for this compound would require specific calculations.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. By calculating these properties for a proposed structure, chemists can compare the theoretical spectra with experimental results to confirm the identity and purity of a synthesized compound.
DFT calculations can predict NMR chemical shifts (¹H, ¹³C, ¹¹B) with a high degree of accuracy. For boronic acids, ¹¹B NMR is particularly informative, and computational models can help in understanding the electronic environment around the boron atom. wiley-vch.de Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared with experimental data to identify characteristic functional groups and their vibrational modes.
UV-Visible spectroscopy is another area where computational predictions are highly valuable. TD-DFT calculations can predict the absorption wavelengths (λmax) and the corresponding electronic transitions. This information is critical for understanding the photophysical properties of the molecule and for designing materials with specific light-absorbing or emitting characteristics. In studies of related compounds, DFT has been successfully used to compute FTIR and UV-visible data. nih.gov
Elucidation of Reaction Mechanisms and Pathways
This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org Computational chemistry provides a powerful platform to investigate the intricate mechanisms of these reactions.
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies for each step. This allows for a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity. The mechanism of the Suzuki coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Computational studies on the Suzuki-Miyaura reaction have provided insights into the role of the boronic acid and its esters in the crucial transmetalation step. nih.gov
For example, calculations can clarify the role of the base in activating the boronic acid for transmetalation. organic-chemistry.org By modeling the energies of different intermediates and transition states, researchers can understand why certain catalysts or reaction conditions are more effective than others. This knowledge is invaluable for optimizing existing synthetic routes and for developing new catalytic systems.
Correlation with Experimental Data for Performance Prediction and Material Design
A key strength of theoretical and computational investigations is the ability to correlate calculated properties with experimental observations. This correlation is essential for validating the computational models and for using them to predict the performance of new materials. By establishing a reliable link between theoretical descriptors and experimental outcomes, researchers can accelerate the process of material discovery and design.
In the context of materials science, computational models can predict key performance metrics. For example, in the design of organic light-emitting diodes (OLEDs), the HOMO-LUMO gap, charge injection barriers, and triplet energies are critical parameters that can be calculated. These theoretical predictions can then be correlated with experimental measurements of device efficiency and stability.
For nonlinear optical (NLO) materials, properties such as polarizability and hyperpolarizability can be computed. nih.gov These calculated values can be compared with experimental measurements to guide the synthesis of new chromophores with enhanced NLO properties. The synergy between computational prediction and experimental validation allows for a rational design approach, where molecules are computationally screened and optimized for desired properties before being synthesized in the lab. This iterative process of prediction, synthesis, and characterization is a powerful paradigm for the development of advanced materials based on this compound and its derivatives.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of arylboronic acids is a well-established field, yet there is always a drive for more sustainable and efficient methodologies. For (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid, future research will likely focus on moving beyond traditional multi-step syntheses to more atom-economical and environmentally benign processes.
Conventional routes to fluorenylboronic acids often involve the bromination of the fluorene (B118485) core, followed by a lithium-halogen exchange and subsequent borylation with a trialkyl borate (B1201080). While effective, this process generates stoichiometric amounts of waste. Future synthetic strategies are expected to pivot towards direct C-H borylation, a powerful technique that avoids the need for pre-functionalized starting materials. nih.gov
Key areas for future synthetic research include:
Iridium and Rhodium-Catalyzed C-H Borylation: These methods have shown great promise for the direct functionalization of aromatic C-H bonds. nih.gov Research efforts could focus on developing catalysts with high regioselectivity to target the C4 position of 9,9-dimethylfluorene, which is sterically more hindered than the C2 position.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving organolithium intermediates. mdpi.com Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity while minimizing hazardous workup procedures.
Mechanochemical Synthesis: This solvent-free or low-solvent approach is an emerging area in green chemistry. Exploring the mechanochemical synthesis of this boronic acid could drastically reduce solvent waste and energy consumption.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Advantages | Challenges | Sustainability Aspect |
|---|---|---|---|
| Traditional (via Bromination) | Well-established, reliable | Multi-step, generates waste | Low |
| Catalytic C-H Borylation | Atom-economical, direct | Regioselectivity for C4 position | High |
| Flow Chemistry | Scalable, safe, high throughput | Initial setup cost | Moderate to High |
Expansion of Applications in Next-Generation Functional Materials
The fluorene moiety is a cornerstone in the development of organic electronic materials due to its rigid, planar structure, high thermal stability, and strong blue fluorescence. The introduction of a boronic acid group at the C4 position of 9,9-dimethylfluorene can serve as a versatile synthetic handle for creating a new generation of functional materials through cross-coupling reactions like the Suzuki-Miyaura coupling.
Emerging applications for this compound-derived materials include:
Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their high fluorescence quantum yields, making them excellent candidates for emissive and charge-transport layers in OLEDs. The 4-yl substitution pattern could lead to unique molecular packing and electronic properties, potentially resulting in materials with improved efficiency and stability, particularly for deep-blue emission.
Fluorescent Sensors: The boronic acid group is known to interact with diols, such as those found in saccharides. This interaction can be designed to produce a fluorescent response. A (9,9-Dimethyl-9H-fluoren-4-yl)-based sensor could offer high sensitivity for the detection of biologically relevant molecules.
Organic Photovoltaics (OPVs): As a building block, this compound can be used to construct novel donor or acceptor materials for OPVs. The specific electronic properties imparted by the 4-yl substitution could be harnessed to tune the energy levels of the resulting materials to optimize charge separation and transport.
Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance
The interface between organic and inorganic materials offers a fertile ground for creating hybrid systems with synergistic properties. The boronic acid functionality of this compound makes it an ideal candidate for integration into such systems.
Potential areas of exploration are:
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Incorporating this compound as a linker could lead to MOFs with interesting photoluminescent properties, which could be utilized for chemical sensing or as platforms for heterogeneous catalysis. The boronic acid group can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties.
Functionalized Nanoparticles: The boronic acid can be used to anchor fluorescent fluorene units onto the surface of inorganic nanoparticles, such as quantum dots or silica (B1680970) nanoparticles. Such hybrid materials could find applications in bioimaging and diagnostics, where the nanoparticles provide a stable scaffold and the organic component provides the sensing or imaging function.
Perovskite Solar Cells: Organic molecules are increasingly being used as interface layers in perovskite solar cells to improve their efficiency and stability. Polymers or small molecules derived from this compound could be designed to passivate defects at the perovskite surface, leading to enhanced device performance.
Advanced Computational Design and Predictive Science for Material Discovery
Given the limited experimental data on this compound, computational methods will be indispensable in predicting its properties and guiding the design of new materials. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic and optical properties of molecules.
Future computational research should focus on:
Structure-Property Relationships: DFT calculations can be used to model the geometry, HOMO/LUMO energy levels, and absorption/emission spectra of materials derived from this compound. By comparing these calculated properties with those of the more well-known 2-yl and 2,7-disubstituted isomers, researchers can understand the impact of the 4-yl substitution on the material's performance.
Predicting pKa Values: The acidity (pKa) of the boronic acid is crucial for its application in aqueous-based sensors. Computational methods can predict the pKa of this compound, which is expected to be influenced by the electronic nature of the fluorene core. mdpi.com
Modeling of Hybrid Systems: Advanced computational techniques can be employed to model the interface between organic molecules derived from this boronic acid and inorganic surfaces, such as in hybrid solar cells or functionalized nanoparticles. This can help in understanding charge transfer dynamics and optimizing device architecture.
Table 2 provides a summary of key properties for different isomers of (9,9-Dimethyl-9H-fluoren-yl)boronic acid, highlighting the potential for unique characteristics in the 4-yl isomer.
Table 2: Known and Predicted Properties of (9,9-Dimethyl-9H-fluoren-yl)boronic acid Isomers
| Compound | CAS Number | Molecular Weight | Status | Potential Application Focus |
|---|---|---|---|---|
| (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | 333432-28-3 | 238.09 | Well-studied | OLEDs, Polymers |
| (9,9-Dimethyl-9H-fluoren-3-yl)boronic acid | 1251773-34-8 | 238.09 | Less-studied | Organic Electronics |
Q & A
What are the key challenges in synthesizing (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid, and how can they be addressed methodologically?
Level: Basic
Answer:
Synthesis of this compound requires careful control of steric hindrance due to the bulky 9,9-dimethylfluorene group. A common approach involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling. However, purification is challenging due to boronic acid instability; intermediate protection as boronate esters (e.g., pinacol esters) is recommended to enhance stability during multi-step synthesis . Post-synthesis, characterization via NMR and MALDI-MS (with derivatization to prevent boroxine formation) is critical .
How can researchers optimize binding studies between this compound and diol-containing biomolecules?
Level: Advanced
Answer:
Binding thermodynamics and kinetics are pH-dependent due to boronic acid's Lewis acidity (pKa ~9). For physiological relevance (pH 7.4), buffer systems like phosphate-buffered saline (PBS) with 1–10 mM Mg can stabilize tetrahedral boronate complexes. Stopped-flow kinetics reveal kon values for sugars (e.g., D-fructose > D-glucose), guiding selection of diol partners. Surface plasmon resonance (SPR) is effective for real-time monitoring, but non-specific interactions (e.g., hydrophobic effects with the fluorene group) must be minimized via competitive elution with sorbitol .
What advanced analytical techniques are recommended for characterizing boronic acid-containing polymers incorporating this compound?
Level: Advanced
Answer:
For polymers functionalized with this boronic acid, use:
- MALDI-MS : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to suppress boroxine formation. DHB acts as both matrix and derivatizing agent, enabling on-plate esterification for accurate mass determination .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; aromatic boronic acids like this fluorene derivative typically degrade above 300°C, but steric shielding from methyl groups may enhance stability .
- NMR : If fluorine tags are introduced, this provides insights into polymer-diol interactions in real-time .
How does the fluorene scaffold influence the biomedical applications of this boronic acid?
Level: Advanced
Answer:
The 9,9-dimethylfluorene group enhances hydrophobicity and π-π stacking, making it suitable for:
- Drug Design : Mimics bioactive scaffolds (e.g., combretastatin analogs) by stabilizing interactions with tubulin or proteasomes. For example, boronic acid-containing cis-stilbenes show IC values <1 µM in cancer cell lines via apoptosis induction .
- Glycoprotein Sensors : The fluorene moiety increases affinity for glycoproteins (e.g., RNase B) but may require surface PEGylation to reduce non-specific binding .
- Polymer-Based Delivery Systems : Enhances cellular uptake in boronic acid-functionalized poly(amido amine)s for gene/drug co-delivery .
What computational strategies are employed to predict the mutagenicity or toxicity of this boronic acid in drug development?
Level: Advanced
Answer:
- QSAR Modeling : Correlates substituent effects (e.g., methyl groups on fluorene) with toxicity endpoints.
- DEREK Nexus : Flags structural alerts for genotoxicity (e.g., boronic acid’s potential to form reactive intermediates).
- LC-MS/MS Quantification : Detects trace impurities (e.g., residual phenylboronic acid) at <1 ppm levels using MRM mode, validated per ICH guidelines .
How can researchers mitigate boroxine formation during mass spectrometry analysis of this compound?
Level: Basic
Answer:
Boroxine formation (dehydration trimerization) is suppressed by:
- Derivatization : Pre-treatment with diols (e.g., pinacol) to form stable cyclic esters.
- Matrix Selection : Use DHB in MALDI-MS for in situ esterification, avoiding dehydration artifacts .
- Low-Temperature ESI : Electrospray ionization at 4°C reduces thermal degradation .
What structural modifications to the fluorene-boronic acid scaffold could enhance its binding selectivity for cancer biomarkers?
Level: Advanced
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to lower pKa and improve diol binding at physiological pH.
- Conjugation with Peptides : Attach via amide linkages to target proteasome active sites (e.g., bortezomib-inspired designs) .
- PEGylation : Reduce aggregation in aqueous media while retaining affinity for cancer cell-surface glycans .
What are the implications of the compound’s thermal stability for material science applications?
Level: Advanced
Answer:
TGA data show aromatic boronic acids with bulky substituents (e.g., 9,9-dimethylfluorene) exhibit enhanced stability (>300°C). This makes them candidates for:
- Flame Retardants : Boron’s char-forming ability under pyrolysis.
- High-Temperature Sensors : Stable in polymer matrices for glucose monitoring in harsh environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
